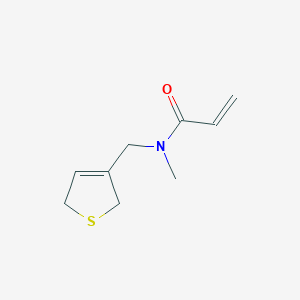
Methyl 3-iodo-5-(trifluoromethyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 3-iodo-5-(trifluoromethyl)benzoate” is a chemical compound with the CAS Number: 161622-17-9 . It has a molecular weight of 330.05 and its IUPAC name is this compound . The compound is typically stored at ambient temperature .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H6F3IO2/c1-15-8(14)5-2-6(9(10,11)12)4-7(13)3-5/h2-4H,1H3 . This code provides a unique representation of the molecule’s structure.Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . The compound’s physical form is described as a low-melt solid .Aplicaciones Científicas De Investigación
Catalytic Reactions and Synthesis
Methyl 3-iodo-5-(trifluoromethyl)benzoate is a compound that finds application in various catalytic and synthesis processes in organic chemistry. For instance, methyltrioxorhenium acts as a catalyst for the electrophilic trifluoromethylation of aromatic compounds using hypervalent iodine reagents, demonstrating the role of similar compounds in enhancing reaction yields and facilitating the introduction of trifluoromethyl groups to aromatic substrates (Mejía & Togni, 2012). Additionally, microwave-assisted pathways have been developed for the trifluoromethylation of nucleosides, indicating the importance of such compounds in the synthesis of pharmaceuticals (Mangla, Sanghvi, & Prasad, 2021).
Iodination and Functionalization of Aromatic Compounds
The functionalization and iodination of aromatic compounds are critical processes in organic synthesis, allowing for further chemical modifications. Research has shown that palladium complexes immobilized on dendrimers can catalyze the carbonylation of iodobenzene to form methyl benzoate, highlighting the utility of related compounds in facilitating diverse organic transformations (Antebi, Arya, Manzer, & Alper, 2002). Similarly, processes have been developed for the selective synthesis of pyranone derivatives and isocoumarins from methyl 2-en-4-ynoates and methyl 2-(arylethynyl)benzoates, respectively, showcasing the adaptability of such compounds in synthesizing complex organic molecules (Biagetti, Bellina, Carpita, Stabile, & Rossi, 2002).
Continuous Flow Processes
The use of continuous flow processes for the iodination of aromatic compounds has been explored, with studies demonstrating the efficient synthesis of iodoarenes under such conditions. This includes the iodination of 4-fluoro-2-(trifluoromethyl)benzonitrile, showcasing the potential for high-throughput and scalable synthesis of fluorinated aromatic compounds for various applications (Dunn, Leitch, Journet, Martin, Tabet, Curtis, Williams, Goss, Shaw, O’Hare, Wade, Toczko, & Liu, 2018).
Trifluoromethyl-substituted Compounds
Research into trifluoromethyl-substituted compounds, such as protoporphyrinogen IX oxidase inhibitors, illustrates the broad range of biological and chemical properties these molecules can exhibit. The structural analysis and interaction studies of these compounds provide insights into their potential applications in medicinal chemistry and agricultural sciences (Li, Lan, Hsu, Liu, Song, Wu, & Yang, 2005).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm . The hazard statements associated with it are H302+H312+H332;H315;H319;H335, which indicate that it can be harmful if swallowed, in contact with skin, or if inhaled, and it can cause skin and eye irritation and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing thoroughly after handling (P264), wearing protective gloves/eye protection/face protection (P280), and others .
Propiedades
IUPAC Name |
methyl 3-iodo-5-(trifluoromethyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3IO2/c1-15-8(14)5-2-6(9(10,11)12)4-7(13)3-5/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHCWLJYCHDIIEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)I)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3IO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161622-17-9 |
Source


|
| Record name | Methyl 3-iodo-5-(trifluoromethyl)benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-(2-Benzyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2476681.png)

![N-(2,5-dimethylphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2476683.png)
![1,3-Benzothiazol-2-yl-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone](/img/structure/B2476684.png)



![Bicyclo[3.2.1]octan-8-amine hydrochloride](/img/structure/B2476691.png)
![2-acetamido-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4-(methylthio)butanamide](/img/structure/B2476693.png)


